molecular formula C10H9BrN2S B1517480 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine CAS No. 861387-13-5

4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine

Cat. No. B1517480
M. Wt: 269.16 g/mol
InChI Key: KNYDEZFRFTWUTE-UHFFFAOYSA-N
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Description

“4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 861387-13-5 . It has a molecular weight of 269.16 . The compound is a powder at room temperature .


Synthesis Analysis

A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics . The synthesis of similar compounds involves aminomethylation reactions .


Molecular Structure Analysis

The molecular structure of “4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine” was confirmed by physicochemical and spectral characteristics . The InChI Code is 1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9/h1-4,6H,5H2,(H2,12,13) .


Chemical Reactions Analysis

The compound has been evaluated for its in vitro antimicrobial activity using a turbidimetric method . It has also been used in the synthesis of other compounds .


Physical And Chemical Properties Analysis

“4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine” is a powder at room temperature . It has a molecular weight of 269.16 .

Scientific Research Applications

  • Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles

    • 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine plays a role in the synthesis of various benzimidazoles, which are achieved through reactions with primary amines under catalysis. This process yields moderate to good outcomes, indicating its utility in organic synthesis (Lygin & Meijere, 2009).
  • Molecular and Electronic Structure Studies

    • The compound has been used in the study of molecular and electronic structures. Research on similar thiazol-2-amine derivatives has involved characterization through various spectroscopic techniques and single-crystal X-ray diffraction. This highlights its role in structural chemistry and material science (Özdemir et al., 2009).
  • Corrosion Inhibition in Metals

    • Derivatives of thiazol-2-amine, including those with bromophenyl groups, have been studied for their corrosion inhibition properties on iron. These studies utilize quantum chemical parameters and molecular dynamics simulations, suggesting applications in materials science, particularly in preventing metal corrosion (Kaya et al., 2016).
  • Crystal Structure and Hirshfeld Surface Analysis

    • The compound's derivatives have been synthesized and analyzed for their crystal structure, demonstrating its relevance in crystallography and molecular architecture studies. This includes the exploration of intermolecular interactions through Hirshfeld surface analysis (Nadaf et al., 2019).
  • Applications in Photoluminescence and Nonlinear Optical Studies

    • Research into similar bromophenyl derivatives has explored their potential in photoluminescence and nonlinear optical properties. This suggests applications in photonics and materials science (Tamer et al., 2016).
  • Noncovalent Interactions in Crystal Structures

    • The compound's analogs have been used to assess noncovalent interactions in crystal structures, providing insights into the molecular assembly and stabilization processes in solid-state chemistry (El-Emam et al., 2020).

Safety And Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound and its derivatives have shown promising antimicrobial activity and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests potential future directions in the development of new antimicrobial agents and chemotherapeutic drugs .

properties

IUPAC Name

4-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9/h1-4,6H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYDEZFRFTWUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CSC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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